4-Chloro-2-cyanobenzoic acid
Overview
Description
4-Chloro-2-cyanobenzoic acid is an organic compound with the molecular formula C8H4ClNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by a chlorine atom and a cyano group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-cyanobenzoic acid typically involves the chlorination of 2-cyanobenzoic acid. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes starting from readily available precursors. The process often includes steps such as nitration, reduction, and chlorination, followed by purification techniques like recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyanobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 4-chloro-2-aminobenzoic acid.
Oxidation: Formation of 4-chloro-2-carboxybenzoic acid.
Scientific Research Applications
4-Chloro-2-cyanobenzoic acid finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-cyanobenzoic acid largely depends on its chemical reactivity. The presence of both electron-withdrawing groups (chlorine and cyano) on the benzene ring makes it a versatile intermediate for various chemical transformations. These groups influence the electron density on the ring, making it susceptible to nucleophilic attacks and other reactions.
Molecular Targets and Pathways: In biological systems, the compound may interact with specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chlorobenzoic Acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Cyanobenzoic Acid:
4-Chloro-2-nitrobenzoic Acid: Contains a nitro group instead of a cyano group, leading to different chemical properties and reactivity.
Uniqueness: 4-Chloro-2-cyanobenzoic acid is unique due to the presence of both chlorine and cyano groups, which impart distinct electronic effects on the benzene ring. This dual substitution pattern enhances its reactivity and makes it a valuable intermediate for synthesizing a wide range of chemical compounds.
Properties
IUPAC Name |
4-chloro-2-cyanobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPAAQLAUOXMEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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